Phorbol
Description
Phorbol esters are tetracyclic diterpenoids derived from plants of the Euphorbiaceae and Thymelaeaceae families. These compounds are potent activators of protein kinase C (PKC), mimicking the action of the endogenous lipid second messenger diacylglycerol (DAG) . This compound esters exhibit diverse biological effects, ranging from tumor promotion to anti-proliferative activity, depending on the cell type and structural modifications. For example, this compound 12-myristate 13-acetate (PMA) induces sustained PKC activation, leading to growth inhibition in LNCaP prostate cancer cells and TNFα secretion, while bryostatin 1, a marine-derived macrolide, shows weaker effects in the same systems .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLYPPODPLXMB-UBTYZVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Record name | PHORBOL | |
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DSSTOX Substance ID |
DTXSID2021155 | |
| Record name | Phorbol | |
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Molecular Weight |
364.4 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | PHORBOL | |
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Solubility |
Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO) | |
| Record name | PHORBOL | |
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Density |
Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule. | |
| Record name | PHORBOL | |
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Color/Form |
Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid | |
CAS No. |
17673-25-5, 26241-63-4 | |
| Record name | PHORBOL | |
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Melting Point |
482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C | |
| Record name | PHORBOL | |
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| Record name | PHORBOL | |
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Preparation Methods
Traditional Extraction from Croton Oil
Croton oil, derived from Croton tiglium seeds, remains the primary natural source of phorbol. The isolation process, first described in the mid-20th century, involves methanol extraction to separate this compound esters from triglycerides, followed by alkaline hydrolysis to yield free this compound. Early methods suffered from poor reproducibility and safety concerns due to the oil’s toxicity. For example, barium hydroxide-mediated hydrolysis required 4–5 days under mild basic conditions (pH 8–9), yielding a viscous mixture that necessitated weeks of crystallization. Modern refinements, such as telescoping the process into five operational steps, have improved safety and efficiency. Partitioning with tetrahydrofuran (THF) and brine selectively separates this compound from glycerol, reducing handling of toxic intermediates. Gravity column chromatography (GCC) with petroleum ether/ethyl acetate gradients further purifies this compound, achieving 1.2% recovery from crude oil.
High-Speed Countercurrent Chromatography (HSCCC) in Jatropha curcas
Jatropha curcas, another this compound-rich plant, has emerged as an alternative source. HSCCC with a solvent system of n-hexane-ethyl acetate-methanol-water (1.5:1.5:1.2:0.5, v/v) isolates jatropha factor C1 (JC1), a this compound ester, with 85.2% purity. Subsequent semi-preparative HPLC increases purity to 99.8%, though isomerization challenges persist due to structural similarities among this compound esters. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) reveals over 15 distinct this compound esters in J. curcas, underscoring the complexity of natural extracts.
Synthetic Approaches to this compound
Two-Phase Terpene Synthesis from (+)-3-Carene
Baran and colleagues pioneered a 19-step enantiospecific synthesis of (+)-phorbol from (+)-3-carene, leveraging a two-phase strategy inspired by terpene biosynthesis. The first phase constructs the carbocyclic framework through C–C bond formations, while the second phase introduces oxygen functionalities via selective C–H oxidations. Key steps include a Wagner-Meerwein rearrangement to establish the bicyclo[3.3.1]nonane core and a late-stage epoxidation-cyclization sequence to form the cyclopropane ring. Although the route avoids isolation’s toxicity issues, its 0.5% overall yield reflects persistent challenges in diterpenoid synthesis.
Carvone-Derived Synthesis with Pentamethyldisilyl (PMDS) Groups
Zhao et al. achieved a 20-step synthesis from (+)-carvone, emphasizing the utility of PMDS groups as masked hydroxyls. The Shapiro reaction couples a PMDS-containing trisylhydrazone with a carvone-derived ketone, followed by Tamao–Fleming oxidation to unveil hydroxyl groups (Figure 1). Ring-closing metathesis (RCM) constructs the 5/7/6/3 tetracyclic skeleton, while t-BuOK/O₂-mediated oxidation installs the C4 hydroxyl. This route’s 0.7% yield represents the highest reported for this compound synthesis, attributed to the PMDS group’s steric and electronic advantages.
Key Challenges in this compound Preparation
Cyclopropane and Antidiol Installation
The gem-dimethyl cyclopropane and C12/13 antidiols are hallmarks of this compound’s structure. Traditional approaches, such as Wender’s late-stage cyclopropanation, faced regioselectivity issues. Modern methods employ RCM and radical cyclization to address these challenges. For instance, Inoue’s radical-based strategy achieves cyclopropane closure via hydrogen atom transfer (HAT), though competing pathways limit yields.
Steric Hindrance and Oxidation Sensitivity
The congested 5/7/6/3 ring system complicates functionalization. PMDS groups mitigate this by temporarily shielding hydroxyls, enabling selective oxidations. However, overoxidation at C20 remains problematic, necessitating precise stoichiometry in t-BuOK/O₂ reactions.
Recent Technological Advancements
Chromatographic Innovations
Reverse-phase HPLC and UPLC-MS have revolutionized this compound analysis. A solvent system of ammonium formate/acetonitrile enables baseline separation of this compound esters, with detection limits as low as 0.1 ng/mL. HSCCC’s orthogonal selectivity further resolves isobaric esters, though JC1’s isomerization during purification highlights lingering limitations.
Catalytic Strategies
Palladium-catalyzed Stille couplings and ruthenium-mediated RCM reactions are critical in synthesis. For example, Stille coupling introduces the C13 methyl group in Zhao’s route, while Grubbs II catalyst facilitates seven-membered ring formation.
Data Analysis: Comparative Efficiency of Methods
Table 1. Comparison of this compound Preparation Methods
Table 2. Challenges and Solutions in this compound Synthesis
| Challenge | Solution | Reference |
|---|---|---|
| Cyclopropane formation | Radical cyclization | |
| C4 hydroxylation | t-BuOK/O₂ oxidation | |
| Isomerization | UPLC-MS monitoring |
Chemical Reactions Analysis
Phorbol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are this compound esters, which have significant biological activity . For example, the most potent this compound ester, 12-O-tetradecanoylthis compound-13-acetate, is used as a biomedical research tool .
Scientific Research Applications
Cancer Research
Phorbol esters are extensively used in cancer research due to their ability to induce tumor formation and study the mechanisms underlying carcinogenesis. They are employed to:
- Induce Tumor Formation : TPA is used in laboratory settings to promote tumor growth in animal models, allowing researchers to investigate the molecular pathways involved in cancer development .
- Study Cellular Transformation : this compound esters can transform normal cells into malignant phenotypes when applied in culture, providing insights into the early stages of cancer progression .
Table 1: Applications of this compound Esters in Cancer Research
| Application | Description |
|---|---|
| Tumor Induction | Used to promote tumor growth in experimental models |
| Cellular Transformation | Induces malignant phenotypes in cultured cells |
| Mechanistic Studies | Investigates signaling pathways involved in carcinogenesis |
Immunology
In immunology, this compound esters are utilized for their ability to activate immune cells:
- T-cell Activation : TPA is commonly combined with ionomycin to stimulate T-cell activation and cytokine production. This application is crucial for studying immune responses and developing immunotherapies .
- B-cell Differentiation : Recent studies have shown that PMA enhances the differentiation of pre-activated B cells into regulatory B cells, suggesting potential therapeutic applications for autoimmune diseases .
Table 2: Applications of this compound Esters in Immunology
| Application | Description |
|---|---|
| T-cell Activation | Stimulates T-cell proliferation and cytokine release |
| B-cell Differentiation | Enhances differentiation of B cells into regulatory subtypes |
Neurobiology
This compound esters have been implicated in neurobiological studies due to their effects on neurotransmitter release:
- Modulation of Neurotransmitter Release : Research indicates that this compound esters can enhance neurotransmitter release without altering membrane ionic currents, highlighting their role in synaptic transmission .
- Investigation of Neurodegenerative Diseases : By understanding how this compound influences neurotransmitter dynamics, researchers can explore its potential implications in neurodegenerative conditions.
Table 3: Applications of this compound Esters in Neurobiology
| Application | Description |
|---|---|
| Neurotransmitter Release | Enhances release without affecting ionic currents |
| Neurodegenerative Research | Investigates potential roles in diseases like Alzheimer's |
Case Studies
Several case studies illustrate the applications of this compound:
- TPA-Induced Tumor Models : In a study using mouse models, TPA was shown to significantly increase the incidence of skin tumors, providing a clear link between this compound exposure and carcinogenesis .
- B-cell Studies : A recent clinical trial demonstrated that PMA could enhance the production of granzyme B-producing regulatory B cells, suggesting its utility in treating graft-versus-host disease (GvHD) and other autoimmune disorders .
Mechanism of Action
Phorbol exerts its effects primarily through the activation of protein kinase C (PKC) . The esters of this compound bind to PKC in a manner similar to its natural ligand, diacylglycerol, leading to the activation of the kinase . This activation triggers a cascade of biochemical events that result in tumor promotion, platelet aggregation, and other biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Phorbol esters and related compounds share a common mechanism of action via interaction with the C1 domain of PKC. However, structural variations critically influence their binding affinity, subcellular localization, and downstream effects:
Key Structural Features:
- Lipophilicity (LogP): Compounds with LogP values between 2–5, such as this compound 12,13-dibenzoate, often exhibit reduced TNFα secretion compared to PMA (LogP ~7.5). However, some compounds in this range (e.g., this compound 12,13-decanoate) retain PMA-like activity, indicating LogP alone is insufficient to predict efficacy .
- Substituent Chains: Short-chain esters (e.g., this compound 12,13-diacetate) enhance neurotransmitter release more potently than long-chain esters like PMA. Acetate substitutions (e.g., dPPhenA vs. dPPhen) reduce facilitatory effects in rat brain cortex slices .
- Non-Phorbol Analogs: Bryostatin 1 lacks the this compound core but shares PKC-binding functionality. Its macrocyclic structure results in partial PKC activation and rapid degradation, explaining its weaker tumor-promoting activity .
Functional Differences in Cellular Responses
Table 1: Comparative Effects of this compound Esters and Analogs in Selected Systems
| Compound | Growth Inhibition (LNCaP) | TNFα Secretion (vs. PMA) | PKCδ Localization | LogP |
|---|---|---|---|---|
| PMA | 100% (reference) | 100% (reference) | Plasma membrane → nuclear | 7.5 |
| Bryostatin 1 | 19.6% | 30% | Plasma membrane dominant | 3.2 |
| Indolactam V | 120% | 110% | Internal membranes | 2.8 |
| This compound 12,13-dibenzoate | 28% | 45% | Internal membranes | 4.1 |
| This compound 12,13-didecanoate | 52% | 85% | Slow plasma membrane | 5.0 |
Notes:
- Growth Inhibition: Indolactam V surpasses PMA in potency, while bryostatin 1 and this compound 12,13-dibenzoate show minimal effects .
- TNFα Secretion: Strongly correlates with lipophilicity; PMA (high LogP) maximizes secretion, whereas less lipophilic analogs (e.g., bryostatin 1) are weaker .
- PKCδ Translocation: Bryostatin 1 causes prolonged plasma membrane localization in LNCaP cells, unlike PMA, which redistributes PKCδ to nuclear membranes. Less lipophilic analogs predominantly translocate PKCδ to internal membranes .
Mechanistic Insights: Binding and PKC Interactions
- Binding Affinity: PMA exhibits a dissociation constant (Kd) of 66 pM in mouse brain particulate preparations, compared to 7 nM for this compound 12,13-dibutyrate (PDBu). This 100-fold difference explains PMA’s superior potency in cellular assays .
- Calcium Dependency: PMA-induced Na+/H+ exchange in HL-60 cells requires extracellular Ca²⁺, whereas mitogen-stimulated exchange is Ca²⁺-independent, highlighting pathway-specific mechanisms .
- Non-Canonical Effects: Some this compound esters (e.g., SAPD) inhibit PKCα activity via interaction with a non-membrane high-affinity site, independent of DAG-like activation .
Divergent Outcomes in Therapeutic Contexts
- PMA’s 54%) suggests it may avoid the toxicities associated with prolonged PKC activation .
- Tumor Promotion: this compound 12,13-didecanoate sustains RNA/DNA synthesis in mouse epidermis, correlating with its strong tumor-promoting activity. Inactive analogs (e.g., γ-phorbol 12,13-didecanoate) lack this effect .
Biological Activity
Phorbol is a naturally occurring compound found in various plants, primarily in the Euphorbiaceae family. It is a tetracyclic diterpenoid that has garnered significant attention due to its biological activities, particularly its role as a tumor promoter and its interaction with protein kinase C (PKC). This compound esters, derivatives of this compound, are known for their ability to mimic diacylglycerol (DAG), which activates PKC and influences various cellular processes.
This compound esters activate PKC, a family of enzymes that play crucial roles in several signaling pathways, including those involved in cell growth, differentiation, and apoptosis. The activation of PKC by this compound esters leads to:
- Tumor Promotion : this compound esters are recognized for their carcinogenic potential, particularly in skin tumors. They promote tumor growth by inducing cell proliferation and inhibiting apoptosis.
- Neurotransmitter Release : Research indicates that this compound esters enhance the release of neurotransmitters such as acetylcholine and serotonin. This effect is mediated through PKC-dependent pathways and may also involve other proteins like Munc13 .
- Inflammatory Response : this compound esters can modulate inflammatory responses by influencing cytokine production and immune cell activity.
Structure-Activity Relationships
The biological activity of this compound esters is highly dependent on their chemical structure. Studies have shown that:
- Short-chain substituted mono- and diesters of this compound are more potent facilitators of neurotransmitter release compared to long-chain esters .
- Specific structural modifications can enhance or diminish the activity of this compound esters against various biological targets .
Toxicological Effects
This compound esters exhibit toxicological effects at low concentrations. They have been shown to induce:
- Carcinogenicity : Long-term exposure to this compound esters can lead to cancer development in animal models .
- Tissue Damage : Ingestion of this compound-containing plants can cause gastrointestinal distress and damage to liver tissues due to their toxicity .
Case Studies
- Neurotransmitter Release Study : A study conducted on rat brain cortical slices revealed that 4β-phorbol 12,13-dibutyrate (4βPDB) significantly enhanced the stimulation-induced release of serotonin in a concentration-dependent manner. This effect was not observed with inactive isomers, indicating the importance of specific structural features for activity .
- Anti-Leukemia Activity : Research synthesized 16 this compound derivatives, testing their anti-leukemia properties against Jurkat, HL-60, and K562 cell lines. Some derivatives showed promising anti-leukemia activity, suggesting potential therapeutic applications .
Table 1: Biological Activities of this compound Esters
Table 2: Structure-Activity Relationships of this compound Esters
| Compound | Potency Level | Key Structural Features |
|---|---|---|
| 4β-phorbol 12,13-dibutyrate | High | Short-chain ester substituents |
| 4α-phorbol 12,13-dibutyrate | None | Inactive isomer |
| PMA (this compound 12-myristate 13-acetate) | Moderate | Common ester substituent |
Q & A
How can researchers optimize extraction protocols for phorbol esters from plant tissues?
Basic
To optimize this compound ester extraction, prioritize solvent selection (e.g., methanol or ethanol) and sonication parameters. Evidence from Jatropha curcas studies highlights that solvent choice significantly impacts yield (ANOVA p < 0.05), with methanol yielding higher recovery than hexane . Sonication-assisted extraction at 40–50°C for 30–60 minutes improves efficiency. A solvent-to-material ratio of 10:1 (v/w) and sequential extraction steps are recommended . Validate protocols using HPLC with reference standards (e.g., Jc1–Jc6 peaks) to ensure consistency across tissues .
What are the key considerations when selecting controls for this compound ester studies in cellular assays?
Basic
Use 4α-phorbol 12-myristate 13-acetate (4α-PMA) as a negative control to distinguish PKC-dependent effects. Unlike active this compound esters (e.g., PMA), 4α-PMA lacks tumor-promoting activity due to its stereochemical configuration, making it ideal for validating specificity in receptor binding or translocation assays . Include vehicle controls (e.g., DMSO) to account for solvent-induced artifacts.
What advanced mass spectrometry techniques are employed for characterizing this compound esters, and how can researchers interpret complex adduct formation?
Advanced
Tandem ESI-FT-ICR-MS is critical for identifying this compound ester adducts. For example, this compound (C20H28O6) forms pseudomolecular ions at m/z 423 ([M+CH3COO]⁻) with acetic acid or m/z 477 ([M+CF3COO]⁻) with trifluoroacetic acid . Use MS/MS transitions (e.g., m/z 477 → 50–477 for this compound) to confirm adducts and avoid misannotation. Reference fragmentation patterns (Figure 12 in ) to distinguish this compound esters from co-eluting compounds.
How can synthetic chemistry approaches be leveraged to produce this compound and its derivatives for biomedical research?
Advanced
Recent enantioselective syntheses (19–22 steps) use pentamethyldisilyl (PMDS) groups and oxidative desilylation to address stereochemical complexity. The Baran synthesis (2016) starts from (+)-3-carene, achieving 12% overall yield . Compare retrosynthetic strategies (e.g., trisylhydrazone intermediates ) to optimize step efficiency. These methods enable scalable production of derivatives for structure-activity relationship (SAR) studies.
What methodological strategies are recommended for resolving contradictions in this compound bioactivity data from different analytical platforms?
Advanced
Cross-validate findings using orthogonal techniques. For example, reconcile MS-based quantification (e.g., adduct ion m/z 613 for PE-1 ) with receptor binding assays (e.g., β2-chimaerin translocation ). If discrepancies arise, check ligand specificity (e.g., thymeleatoxin activates PKCα but not β2-chimaerin ) or extraction artifacts (e.g., autoxidation during storage ).
What experimental parameters should be prioritized when analyzing tissue-specific this compound ester accumulation using HPLC?
Basic
Focus on retention time consistency and peak resolution. For J. curcas, use a C18 column, gradient elution (acetonitrile/water), and detection at 210–280 nm. Calibrate with seed-derived standards (Jc1–Jc6) . Optimize injection volume (10–20 µL) and flow rate (1.0 mL/min) to separate co-eluting triterpenes (e.g., T1/T2 ).
How do this compound esters modulate subcellular localization of non-PKC receptors like β2-chimaerin, and what experimental techniques validate these interactions?
Advanced
this compound esters induce β2-chimaerin translocation to the Golgi via its C1 domain. Validate using confocal microscopy with BODIPY-TR-ceramide co-staining . Perform mutagenesis (e.g., C1 domain deletions) to confirm mechanistic specificity. Combine with Rac-GAP activity assays to link localization to functional outcomes.
What statistical methods are essential for validating this compound ester extraction efficiency across varied experimental conditions?
Basic
Apply ANOVA to identify significant factors (e.g., solvent, temperature). In J. curcas studies, solvent accounted for 70% of variability in yield . Use Tukey’s post hoc test for pairwise comparisons and regression analysis to model parameter interactions (e.g., solvent-to-material ratio vs. sonication time ).
What are the current challenges in enantioselective synthesis of this compound, and how do recent methodologies address stereochemical complexity?
Advanced
Challenges include constructing the bicyclo[3.3.1]nonane core and controlling eight stereogenic centers. The 2016 Scripps synthesis uses stereoselective Diels-Alder reactions and PMDS-directed cyclization to establish key bonds . Compare with earlier racemic routes to identify bottlenecks (e.g., late-stage oxidations ).
How can researchers design high-throughput screening assays to map this compound ester distribution in plant families?
Advanced
Implement a competition binding assay using [³H]-phorbol dibutyrate and PKC isoforms. Screen Euphorbiaceae extracts (634 tested in ) and quantify IC50 values. Couple with GC-MS to correlate bioactivity with ester profiles (e.g., Ph1/Ph2 peaks ). Use phylogenetic analysis to identify bioactivity hotspots (e.g., newly active genera like Trigonostemon ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
